b-Nicotinamide-d4 Mononucleotide (d4-major)
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Overview
Description
b-Nicotinamide-d4 Mononucleotide (d4-major): is a deuterium-labeled derivative of b-Nicotinamide Mononucleotide. This compound is a key intermediate in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. The incorporation of deuterium atoms allows researchers to trace and distinguish it from non-labeled molecules in scientific experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of b-Nicotinamide-d4 Mononucleotide typically involves the deuteration of b-Nicotinamide Mononucleotide. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction conditions often include elevated temperatures and the use of a suitable catalyst to facilitate the exchange .
Industrial Production Methods: Industrial production of b-Nicotinamide-d4 Mononucleotide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient deuteration. The final product is purified through techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: b-Nicotinamide-d4 Mononucleotide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated nicotinamide adenine dinucleotide (NAD+).
Reduction: It can be reduced to form deuterated nicotinamide adenine dinucleotide phosphate (NADPH).
Substitution: The deuterium atoms can be substituted with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed.
Major Products:
Oxidation: Deuterated NAD+.
Reduction: Deuterated NADPH.
Substitution: Various deuterated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: b-Nicotinamide-d4 Mononucleotide is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking of molecular transformations .
Biology: In biological research, this compound is utilized to investigate metabolic pathways involving NAD+ and NADPH. It helps in understanding the role of these coenzymes in cellular processes such as energy production and redox reactions .
Medicine: The compound is employed in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of drugs. Its deuterium labeling provides insights into the metabolic fate of therapeutic agents .
Industry: In the industrial sector, b-Nicotinamide-d4 Mononucleotide is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts .
Mechanism of Action
b-Nicotinamide-d4 Mononucleotide exerts its effects by participating in the biosynthesis of NAD+ and NADPH. These coenzymes play vital roles in cellular metabolism, including:
Energy Production: NAD+ is involved in the oxidation of glucose and fatty acids, leading to the production of adenosine triphosphate (ATP).
Redox Reactions: NADPH acts as a reducing agent in various biosynthetic pathways and antioxidant defense mechanisms.
The deuterium labeling allows researchers to trace the metabolic pathways and interactions of these coenzymes, providing valuable insights into their biological functions .
Comparison with Similar Compounds
b-Nicotinamide Mononucleotide: The non-deuterated form of the compound.
Nicotinamide Riboside: Another NAD+ precursor with similar biological functions.
Nicotinamide Adenine Dinucleotide (NAD+): The final product in the biosynthesis pathway.
Uniqueness: b-Nicotinamide-d4 Mononucleotide is unique due to its deuterium labeling, which allows for precise tracking in scientific experiments. This feature distinguishes it from other similar compounds and enhances its utility in research applications .
Properties
Molecular Formula |
C11H15N2O8P |
---|---|
Molecular Weight |
338.24 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(3-carbamoyl-2,4,5,6-tetradeuteriopyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C11H15N2O8P/c12-10(16)6-2-1-3-13(4-6)11-9(15)8(14)7(21-11)5-20-22(17,18)19/h1-4,7-9,11,14-15H,5H2,(H3-,12,16,17,18,19)/t7-,8-,9-,11-/m1/s1/i1D,2D,3D,4D |
InChI Key |
DAYLJWODMCOQEW-GWWLUTCMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C([N+](=C1[2H])[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O)[2H])C(=O)N)[2H] |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)[O-])O)O)C(=O)N |
Origin of Product |
United States |
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